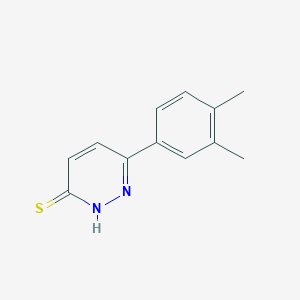

6-(3,4-Dimethylphenyl)pyridazine-3-thiol

Description

Overview of Pyridazine (B1198779) Heterocycles in Medicinal and Agrochemical Research

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in the development of a wide array of biologically active molecules. slideshare.netchemimpex.com Its derivatives are a subject of significant interest in both medicinal and agrochemical research due to their diverse pharmacological and biological activities. scholarsresearchlibrary.com In the pharmaceutical sector, pyridazine-containing compounds have been extensively synthesized and evaluated for numerous therapeutic applications. nih.gov These include potential treatments for cancer, inflammation, and various infectious diseases. nih.govontosight.ai The pyridazine nucleus is considered a "privileged scaffold" because its structure can be readily functionalized at various positions, allowing for the fine-tuning of its biological and chemical properties. chemimpex.comnih.gov

The versatility of the pyridazine ring has led to the discovery of compounds with a broad spectrum of biological activities. scholarsresearchlibrary.comresearchgate.net Researchers have reported pyridazine derivatives with applications as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and analgesic agents. researchgate.netmdpi.commdpi.com The ability of these compounds to interact with various biological targets, such as enzymes and receptors, underscores their importance in drug discovery and development. ontosight.aiscirp.org

In the field of agrochemicals, pyridazine derivatives have demonstrated significant utility. They are integral components in the synthesis of herbicides, fungicides, and insecticides, contributing to crop protection and improved agricultural yields. chemimpex.comresearchgate.net For instance, certain pyridazine herbicides are known to target and inhibit crucial enzymes in plants, such as phytoene (B131915) desaturase (PDS). acs.org The adaptability of the pyridazine structure allows for the creation of new agents to manage pests and weeds in agriculture. nih.gov

Table 1: Selected Biological Activities of Pyridazine Derivatives

| Biological Activity | Therapeutic/Application Area |

|---|---|

| Anticancer | Medicinal Chemistry |

| Anti-inflammatory | Medicinal Chemistry |

| Antimicrobial (Antibacterial, Antifungal) | Medicinal Chemistry |

| Antihypertensive | Medicinal Chemistry |

| Analgesic | Medicinal Chemistry |

| Herbicidal | Agrochemicals |

| Insecticidal | Agrochemicals |

| Fungicidal | Agrochemicals |

Historical Context of Pyridazinethiol Derivatives in Chemical Biology

The exploration of pyridazine derivatives has led to a particular interest in their thione or thiol analogues. Pyridazinethiol derivatives, which exist in tautomeric equilibrium with pyridazinethiones, represent a significant class of compounds with a distinct profile of biological activities. researchgate.net Historically, research into these sulfur-containing heterocycles has revealed their potential in various areas of chemical biology.

Investigations into pyridazinethione and thiopyridazinone derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. researchgate.net For example, various pyridazine-thione derivatives have been evaluated for their efficacy against different cancer cell lines. researchgate.net Furthermore, their antimicrobial potential has been demonstrated against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net This has established the pyridazinethiol scaffold as a valuable pharmacophore in the search for new therapeutic agents.

The synthesis and chemical reactivity of pyridazinethiols have also been a focus of research, providing a foundation for the development of more complex molecules. The introduction of the thiol group offers a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.

Significance of the 6-(3,4-Dimethylphenyl)pyridazine-3-thiol Scaffold for Advanced Research

The specific scaffold of this compound combines the key structural features of the pyridazine ring, a thiol functional group, and a dimethylphenyl substituent. This unique combination of moieties makes it a compound of considerable interest for advanced chemical and biological research. The pyridazine core provides the foundational heterocyclic structure known for its diverse biological activities. The 3-thiol group introduces a reactive site and is a key feature of pyridazinethiol derivatives that have demonstrated notable pharmacological properties. researchgate.net

The presence of the 3,4-dimethylphenyl group attached at the 6-position of the pyridazine ring is significant for several reasons. Aryl substituents are known to influence the electronic properties and steric profile of the pyridazine scaffold, which can in turn affect its interaction with biological targets. The dimethyl substitution pattern on the phenyl ring can further modulate the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest a strong potential for biological activity based on the well-established properties of related pyridazine and pyridazinethiol derivatives. This scaffold serves as a valuable building block for the synthesis of new chemical entities that could be screened for a variety of therapeutic or agrochemical applications. Its availability from chemical suppliers indicates its utility as a starting material for further synthetic transformations and biological investigations. chemenu.combldpharm.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, based on the established chemistry and biological significance of the broader class of pyridazine and pyridazinethiol derivatives. The primary objective is to adhere strictly to the provided outline, focusing on the introduction to pyridazine chemistry, the historical context of pyridazinethiol derivatives, and the specific significance of the this compound scaffold. The content is structured to be informative and authoritative, drawing from a diverse range of scientific sources while excluding any information related to dosage, administration, safety, or adverse effects.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-8-3-4-10(7-9(8)2)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYQZHGSOXUNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=S)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Investigation of Structural Modifications and Their Research Implications

Systematic structural modification is a key strategy in medicinal chemistry to probe the molecular interactions between a ligand and its target, leading to the optimization of biological activity. In the context of 6-arylpyridazine-3-thiol analogues, modifications can be systematically applied to the aryl substituent, the pyridazine (B1198779) core, and the thiol group to elucidate their respective roles.

Research on various pyridazinone and pyridazine-thione derivatives has demonstrated how subtle changes to the molecular structure can lead to significant shifts in biological outcomes. researchgate.netresearchgate.net

Modification of the 6-Aryl Substituent: The nature and position of substituents on the phenyl ring at position 6 are critical. For instance, studies on 6-phenyl-3(2H)-pyridazinone derivatives have shown that introducing small, lipophilic groups can influence activity. The presence of methyl groups, as in the 3,4-dimethylphenyl moiety, is expected to enhance hydrophobic interactions with target proteins. The substitution pattern on the phenyl ring can modulate the electronic properties and steric profile of the entire molecule, which in turn affects binding affinity and selectivity. researchgate.net For example, replacing the phenyl ring with other heterocyclic systems is a common strategy to explore different binding modes and improve physicochemical properties. nih.gov

Modification of the Pyridazine Core: The pyridazine ring itself can be altered. Creating fused heterocyclic systems, such as in pyridopyridazines, can confer conformational rigidity and introduce new interaction points, often leading to enhanced or novel biological activities like protein kinase inhibition. scirp.orgmdpi.com The inherent polarity and hydrogen-bonding capabilities of the core are pivotal, and fusing other rings can modulate these properties. nih.gov

Modification of the 3-Thiol Group: The thiol group at position 3 is a highly reactive and versatile functional group. It can be alkylated to form thioethers, oxidized to disulfides, or replaced with other functional groups like hydroxyl (-OH) or amino (-NH2) groups. Each modification drastically alters the compound's ability to act as a hydrogen bond donor/acceptor, its nucleophilicity, and its potential to coordinate with metal ions. wikipedia.orgblumberginstitute.org For example, converting the thiol to a thioacetate (B1230152) ester can create a prodrug, designed to release the active thiol in vivo. nih.gov

These systematic investigations are crucial for building a comprehensive SAR model, guiding the rational design of new compounds with improved potency, selectivity, and other desirable properties.

| Modified Moiety | Type of Modification | Observed Research Implications | Reference Example |

|---|---|---|---|

| 6-Aryl Group | Substitution on the Phenyl Ring (e.g., methyl, chloro) | Alters lipophilicity and electronic properties, affecting hydrophobic interactions and binding affinity. | Anticonvulsant activity of 6-(4-methyl-phenyl) vs. 6-(4-chlorophenyl) derivatives. rjptonline.org |

| Pyridazine Core | Fusion with another ring (e.g., creating pyridopyridazines) | Increases molecular rigidity and introduces new hydrogen bonding sites, often enhancing protein kinase inhibition. | Development of p38 kinase inhibitors for inflammatory conditions. scirp.org |

| 3-Thiol Group | Alkylation to form thioethers | Blocks the nucleophilic character of the thiol and alters hydrogen bonding capacity, impacting antimicrobial activity. | Synthesis of various thio-pyridazine derivatives for antimicrobial screening. researchgate.net |

| 3-Thiol Group | Conversion to thioacetate (prodrug) | Improves oral bioavailability, releasing the active thiol intracellularly to inhibit metalloenzymes. | Orally active inhibitors of endothelin-converting enzyme-1. nih.gov |

Contribution of the Pyridazine Core to Biological Activities

The pyridazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Its unique physicochemical properties make it a versatile core for drug design. The two adjacent nitrogen atoms create a distinct electronic distribution, resulting in a high dipole moment and robust hydrogen-bonding capabilities, which are crucial for molecular recognition at biological targets. nih.govresearchgate.net

The pyridazine nucleus is a key component in molecules investigated for a vast spectrum of biological activities, including:

Anticancer nih.govtandfonline.com

Anti-inflammatory nih.govsarpublication.com

Antimicrobial rjptonline.orgsarpublication.com

Antihypertensive rjptonline.orgsarpublication.com

Anticonvulsant nih.govsarpublication.com

Antiviral rjptonline.orgsarpublication.com

Antidepressant rjptonline.orgsarpublication.com

Cardiotonic nih.gov

The pyridazine ring's ability to act as a bioisosteric replacement for other aromatic rings allows medicinal chemists to fine-tune a molecule's properties. blumberginstitute.org For example, its nitrogen atoms can serve as hydrogen bond acceptors, interacting with key amino acid residues in an enzyme's active site. nih.gov Furthermore, the electron-deficient nature of the pyridazine ring enables it to participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in a protein binding pocket, further stabilizing the ligand-target complex. nih.gov This combination of specific, directional interactions and broader electronic contributions underpins the pyridazine core's importance in a multitude of research areas.

| Biological Activity | Type of Pyridazine Derivative Investigated | Reference |

|---|---|---|

| Anticancer | Various pyridazine-containing compounds | nih.govtandfonline.com |

| Anti-inflammatory | Pyridazinone analogues | nih.govsarpublication.com |

| Antimicrobial | Fused and substituted pyridazines | rjptonline.orgsarpublication.com |

| Antihypertensive | Substituted pyridazine derivatives | rjptonline.orgsarpublication.com |

| Cardiotonic | Marketed drugs like Levosimendan | nih.gov |

| Anticonvulsant | Pyridazinone analogues | nih.govsarpublication.com |

Role of the 3,4-Dimethylphenyl Substituent in Molecular Interactions

The 3,4-dimethylphenyl group, attached at the 6-position of the pyridazine core, plays a significant role in defining the molecule's interaction with its biological environment. While the pyridazine core and thiol group provide polar, reactive centers, the dimethylphenyl moiety is primarily nonpolar and contributes to the molecule's lipophilicity.

This lipophilic character is crucial for several aspects of molecular recognition. nih.gov It can facilitate entry into hydrophobic pockets of enzymes or receptors, which are often lined with nonpolar amino acid residues such as valine, leucine, and isoleucine. The binding affinity of a molecule can be significantly enhanced by the displacement of ordered water molecules from such hydrophobic cavities, an entropically favorable process. nih.gov

The specific interactions involving the 3,4-dimethylphenyl group include:

Hydrophobic Interactions: The primary mode of interaction, where the nonpolar surface of the substituent is shielded from aqueous solvent by engaging with a hydrophobic region of the target protein.

Steric Influence: The size and shape of the substituent, including the positioning of the two methyl groups, can provide a better steric fit within a binding pocket, enhancing selectivity for one target over another. The methyl groups can also influence the rotational angle (dihedral angle) between the phenyl and pyridazine rings, potentially locking the molecule into a more bioactive conformation.

The presence of this group in pyridazinone analogues has been noted in synthetic schemes aimed at producing bioactive compounds, indicating its compatibility with pharmacologically relevant scaffolds. mdpi.com

| Type of Interaction | Description | Implication for Research |

|---|---|---|

| Hydrophobic Interactions | The nonpolar aryl group is driven into a nonpolar pocket of a biological target to avoid contact with water. | Enhances binding affinity and can improve membrane permeability. |

| Van der Waals Forces | Weak, non-specific attractions between the substituent and the target surface. | Contributes to the overall stability of the ligand-receptor complex. |

| Steric Fit | The size and shape of the group complement the topology of the binding site. | Can confer selectivity for a specific biological target. |

| Modulation of π-π Stacking | The methyl groups can influence the orientation of the phenyl ring relative to the pyridazine core, affecting stacking interactions. | Optimizes geometry for interaction with aromatic amino acid residues. |

Influence of the Thiol Group on Molecular Recognition and Research Outcomes

The thiol (-SH) group is a highly versatile and reactive functional group that imparts unique chemical properties to a molecule, making it a valuable pharmacophore in drug design. nih.gov Its influence on molecular recognition is multifaceted, stemming from its ability to engage in a variety of covalent and non-covalent interactions. wikipedia.org

Key properties of the thiol group and their implications include:

Acidity and Nucleophilicity: Thiols are more acidic than their alcohol counterparts and can be deprotonated under physiological conditions to form a highly nucleophilic thiolate anion (R-S⁻). wikipedia.org This strong nucleophile can form covalent bonds with electrophilic sites on target proteins, such as the cysteine residues in certain enzyme active sites, leading to potent and often irreversible inhibition.

Hydrogen Bonding: The thiol group can act as both a hydrogen bond donor (S-H···A) and a weak hydrogen bond acceptor (D-H···S). These directional interactions are critical for orienting the molecule correctly within a binding site. blumberginstitute.org

Metal Chelation: Thiols are soft ligands that form strong coordinate bonds with various metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) that are often present as cofactors in the active sites of metalloenzymes. wikipedia.orgnih.gov This property is exploited in the design of inhibitors for enzymes like endothelin-converting enzyme-1. nih.gov

Redox Activity: The thiol group can be readily oxidized to form a disulfide bond (R-S-S-R). This reversible thiol-disulfide exchange is a fundamental biological process and can be a mechanism of action, for example, by interacting with and breaking disulfide bonds within a target protein. wikipedia.org

The unique reactivity of the thiol group makes it a focal point in research. It can be used as a chemical handle for attaching molecules to surfaces or nanoparticles for diagnostic and drug delivery applications. mdpi.com Its propensity to react with glutathione (B108866) can be a liability but can also be studied to understand a compound's metabolic stability. researchgate.net The diverse reactivity of the thiol group thus provides numerous avenues for both molecular recognition and broader research applications. researchgate.net

| Property | Description | Implication in Molecular Recognition & Research |

|---|---|---|

| Acidity / Nucleophilicity | Forms a thiolate anion (R-S⁻) that is a strong nucleophile. | Enables covalent bond formation with target enzymes, leading to potent inhibition. wikipedia.org |

| Hydrogen Bonding | Can act as both a hydrogen bond donor and a weak acceptor. | Contributes to the specific orientation and binding affinity of the molecule in a receptor site. blumberginstitute.org |

| Metal Chelation | Forms strong coordinate bonds with metal ion cofactors in metalloenzymes. | A key mechanism for inhibiting metalloproteases and other metal-dependent enzymes. nih.govnih.gov |

| Redox Activity | Undergoes oxidation to form disulfide bonds (thiol-disulfide exchange). | Can interact with cysteine residues and disulfide bridges in proteins; can be a mechanism of antioxidant activity. wikipedia.org |

Pharmacological and Biological Research Perspectives of 6 3,4 Dimethylphenyl Pyridazine 3 Thiol Analogues

Exploration of Potential Biological Activities through In Vitro Assays

In vitro assays are fundamental in the preliminary assessment of the biological activities of novel compounds. For analogues of 6-(3,4-Dimethylphenyl)pyridazine-3-thiol, these studies have been instrumental in identifying potential therapeutic applications by evaluating their effects on specific enzymes, receptors, and cellular pathways.

The inhibitory activity of pyridazine (B1198779) derivatives against various enzymes is a key area of investigation. sarpublication.com Research has shown that the pyridazine nucleus can serve as a scaffold for the development of potent enzyme inhibitors. researchgate.net

Kinase Inhibition: Several pyridazine-containing compounds have been investigated as kinase inhibitors, which are crucial in cancer therapy. bohrium.commdpi.com For instance, certain pyridazinone derivatives have been shown to target cell division cycle 7-related protein kinase (Cdc7) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), as well as glycogen synthase kinase-3 (GSK3). nih.gov Nanoparticles of a pyrazolo-pyridazine derivative have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). mdpi.com The structure-activity relationship of these compounds often highlights the importance of the substituents on the pyridazine ring for their inhibitory potency.

Glucosamine-6-Phosphate Synthase (GlcN-6-P Synthase) Inhibition: GlcN-6-P synthase is a potential target for antimicrobial and antidiabetic agents. nih.gov While direct studies on this compound analogues are limited, the general class of heterocyclic compounds is being explored as putative inhibitors of this enzyme. nih.govnih.gov The inhibition of GlcN-6-P synthase by novel thiol-substituted 1,3,4-oxadiazoles has been investigated, suggesting that the thiol group could play a role in the inhibitory mechanism. niscpr.res.in

| Compound Analogue | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Pyrazolo-pyridazine Derivative | EGFR | 0.391 µM (IC50) | mdpi.com |

| Pyrazolo-pyridazine Derivative | CDK-2/cyclin A2 | 0.55 µM (IC50) | mdpi.com |

| Pyridazine-based Sulphonamide | hCA II | 5.3 - 106.4 nM (Ki) | nih.gov |

| Pyridazine-based Sulphonamide | hCA XII | 5.3 - 49.7 nM (Ki) | nih.gov |

| 3-hydroxy-6-oxopyridazine | LOX | 2 µM (IC50) | nih.gov |

Analogues of this compound are also being evaluated for their ability to bind to various receptors, which can modulate a range of physiological responses. The pyridazine scaffold has been incorporated into ligands targeting different receptor systems. scielo.br

For example, certain 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been studied for their effects on platelet aggregation, suggesting interaction with relevant receptors or enzymes in this pathway. nih.gov Additionally, some pyridazinone derivatives have been designed as ligands for benzodiazepine receptors. mdpi.com The binding affinity and selectivity of these compounds are highly dependent on the nature and position of the substituents on the pyridazine and phenyl rings.

| Compound Analogue | Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| 6-Aryl-2-(imidazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-one | Not Specified | Not Specified | Anticonvulsant | scielo.brresearchgate.net |

| 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinone | Not Specified | 1.2 µM (IC50 for platelet aggregation inhibition) | Platelet Aggregation Inhibitor | nih.gov |

The therapeutic effects of pyridazine analogues are often a result of their ability to modulate complex cellular signaling pathways. Research has focused on their anti-inflammatory and anticancer properties, which involve the regulation of key cellular processes.

Some pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. nih.gov Furthermore, certain 3-amino-6-phenyl-pyridazine derivatives have been found to selectively block the production of pro-inflammatory cytokines such as IL-1β and nitric oxide by activated glial cells. nih.gov In the context of cancer, pyridazine-based inhibitors have been shown to modulate pathways such as PI3K-Akt, MAPK, and apoptosis. researchgate.net

Mechanistic Investigations of Action at the Molecular Level

Understanding the mechanism of action of this compound analogues at the molecular level is crucial for their development as therapeutic agents. This involves identifying their specific protein targets and characterizing the molecular interactions that govern their binding.

The identification of specific protein targets is a critical step in elucidating the mechanism of action of a drug candidate. For pyridazine analogues, a variety of protein targets have been identified, primarily in the areas of inflammation and oncology.

As previously mentioned, enzymes such as kinases (e.g., EGFR, CDK-2), COX, and LOX, as well as carbonic anhydrases, have been identified as targets for various pyridazine derivatives. sarpublication.commdpi.comnih.gov Molecular docking studies have been employed to predict and rationalize the binding of these compounds to their respective protein targets. researchgate.net

Computational methods, such as molecular docking, are valuable tools for analyzing the binding modes of small molecules with their biological targets. mdpi.com These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity. nih.gov

Comparative Research with Established Pharmacological Scaffolds

Analogues of this compound are frequently evaluated against established pharmacological agents to benchmark their potency and elucidate their potential therapeutic advantages. These comparative studies are crucial in drug discovery, providing a framework for understanding the structure-activity relationships and the clinical potential of novel chemical entities. Research has spanned various therapeutic areas, including anti-inflammatory, cardiovascular, and anticancer activities, with pyridazine derivatives often exhibiting comparable or superior efficacy to existing drugs.

Anti-inflammatory and Analgesic Activities

In the realm of anti-inflammatory and analgesic research, pyridazinone derivatives, which are structurally related to pyridazine-3-thiols, have been extensively compared with non-steroidal anti-inflammatory drugs (NSAIDs). One study synthesized a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives and evaluated their efficacy against acetylsalicylic acid and indomethacin. The compound 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide demonstrated the most potent anti-inflammatory and analgesic activity among the synthesized compounds nih.gov. Notably, these novel pyridazinone derivatives did not exhibit the gastric ulcerogenic effects commonly associated with reference NSAIDs nih.gov.

Similarly, another study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives found that several compounds exhibited more potent analgesic activity than acetylsalicylic acid and demonstrated anti-inflammatory activity comparable to indomethacin, without causing gastric ulceration nih.gov. Furthermore, pyrazole-pyridazine hybrids have been investigated as selective COX-2 inhibitors. In one such study, trimethoxy derivatives demonstrated higher COX-2 inhibitory action than the established COX-2 inhibitor, celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively rsc.org. These compounds also effectively inhibited the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) rsc.org.

Table 1: Comparative Anti-inflammatory Activity of Pyridazine Analogues and Standard NSAIDs

| Compound/Drug | Analgesic Activity Comparison | Anti-inflammatory Activity Comparison | Gastric Ulcerogenic Effect |

|---|---|---|---|

| 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide | Most active in series | Most potent in series | None observed |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone V derivatives | More potent than ASA | Comparable to Indomethacin | None observed |

| Pyrazole-pyridazine hybrid (Trimethoxy derivative 6f) | Not specified | IC50 = 1.15 µM (Higher than Celecoxib) | Not specified |

| Acetylsalicylic Acid (ASA) | Reference | Reference | Known ulcerogenic effects |

| Indomethacin | Reference | Reference | Known ulcerogenic effects |

| Celecoxib | Not specified | Reference for COX-2 inhibition | Reduced ulcerogenic risk vs. non-selective NSAIDs |

Cardiovascular Effects

The cardiovascular properties of pyridazine analogues have also been a significant area of investigation. Research into 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues for vasodilator activity has yielded promising results. In one study, several new compounds revealed potent vasorelaxant activity with EC50 values ranging from 0.02916 to 1.907 µM. This was notably more potent than conventional vasodilators such as hydralazine (EC50 = 18.21 µM), diazoxide (EC50 = 19.5 µM), and isosorbide mononitrate (EC50 = 30.1 µM). The most active compounds in this series also showed superior activity to nitroglycerin (EC50 = 0.1824 µM).

Table 2: Comparative Vasorelaxant Activity of 6-(4-substitutedphenyl)-3-pyridazinone Analogues and Standard Vasodilators

| Compound/Drug | EC50 (µM) |

|---|---|

| Compound 2j | 0.02916 |

| Compound 2h | 0.07154 |

| Compound 2e | 0.1162 |

| Nitroglycerin | 0.1824 |

| Hydralazine | 18.21 |

| Diazoxide | 19.5 |

| Isosorbide Mononitrate | 30.1 |

Anticancer Activity

In oncology research, pyridazine-containing compounds have been evaluated for their potential as anticancer agents and compared with existing chemotherapeutic drugs. A study on phenylpyrazolo[3,4-d]pyrimidine-based analogs, which share a bicyclic core with some pyridazine derivatives, demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG-2 (liver cancer). Some of these compounds showed dual inhibitory effects on key cancer targets like EGFR and VEGFR2, with IC50 values in the micromolar range mdpi.com. For instance, compound 5i was identified as a potent non-selective dual EGFR/VGFR2 inhibitor mdpi.com.

Another study synthesized a novel triazolo-thiadiazole compound, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazole (CPNT), which exhibited a dose-dependent cytotoxic effect on the HepG2 cell line with a very low IC50 value of 0.8µg/ml, indicating higher potency when compared with the standard drug, doxorubicin researchgate.net.

Table 3: Comparative Anticancer Activity of Pyridazine-related Analogues and Standard Drugs

| Compound/Drug | Target Cell Line(s) | IC50 | Mechanism of Action |

|---|---|---|---|

| Phenylpyrazolo[3,4-d]pyrimidine analog (5i) | MCF-7, HCT116, HepG-2 | 0.3 µM (EGFR), 7.60 µM (VGFR2) | Dual EGFR/VGFR2 inhibitor |

| CPNT | HepG2 | 0.8 µg/ml | Induces apoptosis |

| Doxorubicin | Various | Reference standard | DNA intercalation |

Computational and Theoretical Investigations on 6 3,4 Dimethylphenyl Pyridazine 3 Thiol and Its Analogues

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

For analogues of 6-(3,4-Dimethylphenyl)pyridazine-3-thiol, molecular docking simulations have been employed to predict their binding affinities towards various protein targets. These simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding energy. A lower binding energy generally indicates a more stable ligand-protein complex. For instance, in studies involving pyridazine (B1198779) derivatives, binding energies have been compared to standard reference ligands to assess their potential efficacy. The pose analysis reveals the specific conformation and orientation of the ligand within the binding pocket of the protein, which is crucial for its activity.

Interactive Table: Predicted Binding Affinities of Pyridazine Analogues Against Various Protein Targets.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| Pyridazine Derivatives | 5cOF | -5.8 to -7.2 | Phenobarbitone | -6.7 |

| Pyridazine Derivatives | 5TP9 | -5.5 to -6.9 | Phenobarbitone | -6.1 |

| Pyridazine Derivatives | 6AGF | -6.0 to -7.5 | Not specified | Not specified |

| Triazolo[4,3-b]pyridazine Derivatives | c-Met | Not specified | Not specified | Not specified |

| Triazolo[4,3-b]pyridazine Derivatives | Pim-1 | Not specified | Not specified | Not specified |

Note: The data presented here is a generalized representation based on findings for various pyridazine analogues and may not reflect the exact values for this compound.

A critical aspect of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For pyridazine-containing compounds, the nitrogen atoms of the pyridazine ring often act as hydrogen bond acceptors. The dimethylphenyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Understanding these interactions is fundamental for the structure-activity relationship (SAR) studies, which aim to optimize the ligand's affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For pyridazine derivatives, the distribution of HOMO and LUMO orbitals can be analyzed to predict sites of electrophilic and nucleophilic attack.

Interactive Table: Frontier Molecular Orbital Energies of Representative Pyridazine Analogues.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridazine Analogue 1 | -6.25 | -1.89 | 4.36 |

| Pyridazine Analogue 2 | -6.54 | -2.11 | 4.43 |

| Pyridazine Analogue 3 | -6.18 | -1.75 | 4.43 |

Note: These values are illustrative and based on general findings for related heterocyclic systems.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of negative potential (typically colored red), which are prone to electrophilic attack, and regions of positive potential (colored blue), which are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine ring and the sulfur atom of the thiol group are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and coordination with metal ions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of their conformational flexibility and stability in a biological environment. By simulating the movements of atoms and molecules, MD can be used to study the stability of ligand-protein complexes predicted by molecular docking. These simulations can reveal changes in the ligand's conformation and its interactions with the protein, providing a more comprehensive understanding of the binding process. For pyridazine derivatives, MD simulations can help to assess the stability of the binding pose and the persistence of key interactions within the active site of a target protein.

In Silico Screening and Virtual Library Design for Novel Derivatives

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering a time- and cost-effective approach to identify and optimize lead compounds. For scaffolds such as this compound, in silico screening and the design of virtual libraries are crucial steps in the exploration of its therapeutic potential. While specific in silico screening studies on this compound are not extensively documented in publicly available research, the principles of these computational methods are well-established and have been widely applied to analogous pyridazine structures. This section will, therefore, discuss the methodologies and potential findings derived from studies on structurally related compounds, providing a framework for how novel derivatives of this compound could be designed and evaluated.

In silico screening involves the use of computational models to screen large libraries of virtual compounds against a specific biological target. This process helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. For a parent compound like this compound, a virtual library would be constructed by systematically modifying its chemical structure. These modifications could include the addition or substitution of functional groups at various positions on the pyridazine ring or the dimethylphenyl moiety.

The design of a virtual library often begins with the identification of a key scaffold, in this case, the 6-phenylpyridazine core, which has been recognized as a "privileged structure" in drug discovery for neurodegenerative diseases and other conditions . The aim is to generate a diverse set of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

A critical aspect of in silico screening is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help in the early identification of candidates with favorable drug-like characteristics. For instance, computer-based ADMET studies on novel pyridazin-3-one derivatives have demonstrated the potential for good oral bioavailability, optimal aqueous solubility, and excellent intestinal absorption nih.gov. Such computational tools are invaluable in designing a virtual library of this compound derivatives with a higher probability of success in clinical development.

Molecular docking is another fundamental technique used in virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, in a study on novel 3,6-disubstituted pyridazine derivatives, molecular docking and dynamics simulations were used to predict and confirm the binding mode of the most active compound in the JNK1 binding pocket nih.gov. This approach allows for the rational design of derivatives with enhanced binding affinity and specificity for a target protein.

The following tables illustrate the type of data that can be generated from in silico screening and virtual library design, based on studies of related pyridazine compounds.

Table 1: Exemplar Virtual Library of this compound Derivatives and Predicted Properties

| Compound ID | Modification on Pyridazine Ring | Modification on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Predicted Lipinski's Rule of Five Violations |

| DPT-001 | -SH (Thiol) | 3,4-Dimethyl | -7.5 | 0 |

| DPT-002 | -OH (Hydroxy) | 3,4-Dimethyl | -7.2 | 0 |

| DPT-003 | -NH2 (Amino) | 3,4-Dimethyl | -7.8 | 0 |

| DPT-004 | -SH | 3-Chloro, 4-Methyl | -8.1 | 0 |

| DPT-005 | -SH | 4-Fluoro | -7.9 | 0 |

| DPT-006 | -OCH3 (Methoxy) | 3,4-Dimethyl | -7.0 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a virtual screening workflow for derivatives of this compound.

Table 2: Predicted ADMET Properties of Selected Pyridazine Analogues

| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition |

| Analog A | > 90 | > 500 | High | No |

| Analog B | > 85 | > 450 | Medium | No |

| Analog C | > 92 | > 550 | High | Yes |

| Analog D | > 88 | > 480 | Low | No |

Note: This table is based on findings for various pyridazine derivatives and illustrates the type of ADMET data generated in silico. nih.gov

The insights gained from such in silico studies are instrumental in guiding the synthesis of the most promising candidates. For example, research on pyridazin-3-one derivatives as potential vasodilators utilized computer-aided drug design (CADD) to evaluate the designed compounds before their synthesis and biological evaluation nih.gov. This pre-screening process ensures that resources are focused on compounds with the highest likelihood of exhibiting the desired biological activity and drug-like properties.

Research Gaps and Future Directions in the Study of 6 3,4 Dimethylphenyl Pyridazine 3 Thiol

Unexplored Synthetic Pathways and Methodological Advancements

The synthesis of pyridazine (B1198779) derivatives is well-documented, often involving the condensation of dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) or its derivatives. mdpi.comnih.gov For 6-arylpyridazine-3-thiones specifically, a common route involves the reaction of γ-keto acids with hydrazine followed by thionation using reagents like phosphorus pentasulfide. nih.gov However, the exploration of more efficient, scalable, and environmentally benign synthetic strategies for 6-(3,4-Dimethylphenyl)pyridazine-3-thiol is a significant research gap.

Future research should focus on:

Novel Catalytic Systems: Investigating metal-catalyzed cross-coupling reactions to introduce the 3,4-dimethylphenyl moiety onto a pre-formed pyridazine ring could offer a more modular and flexible synthetic approach.

Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques could significantly reduce reaction times, improve yields, and enhance the safety profile of the synthesis. Microwave irradiation, for example, has been successfully used to synthesize pyridazine precursors. mdpi.com

Alternative Thionation Reagents: While phosphorus pentasulfide is common, exploring alternative, milder, and more selective thionating agents could improve the functional group tolerance and simplify purification processes.

Table 1: Potential Methodological Advancements for Synthesis

| Methodology | Potential Advantage | Rationale for Exploration |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Modular approach, broad substrate scope | Allows for late-stage introduction of the aryl group, facilitating analog synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Proven effectiveness in the synthesis of related heterocyclic systems. mdpi.com |

| Continuous Flow Synthesis | Scalability, improved safety and control | Offers precise control over reaction parameters, ideal for industrial production. |

Identification of Novel Biological Targets and Therapeutic Areas for Research

Pyridazine derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov For instance, certain pyridazine-pyrazoline hybrids have shown potent inhibitory effects against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.comnih.gov However, the specific biological targets of this compound remain largely uncharacterized.

Future research directions should include:

Broad-Spectrum Biological Screening: The compound should be subjected to comprehensive screening against a diverse panel of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Pyridazine derivatives have been identified as high-affinity ligands for the α2δ subunit of voltage-gated calcium channels. nih.gov

Target-Based Assays: Based on structural similarities to known inhibitors, assays against specific enzymes or receptors should be conducted. The pyridazine scaffold is known to interact with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Phenotypic Screening: Utilizing cell-based phenotypic screens can help identify novel therapeutic areas without a preconceived target. This could uncover unexpected activities in areas like neurodegenerative diseases, metabolic disorders, or viral infections. For example, certain pyridazine derivatives have been evaluated for activity against the Hepatitis A virus (HAV). nih.gov

Mechanism of Action Studies: Once a biological activity is confirmed, detailed mechanistic studies are crucial to elucidate the precise molecular interactions and signaling pathways involved.

Table 2: Potential Therapeutic Areas and Targets for Investigation

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Related Compounds |

|---|---|---|

| Oncology | EGFR, VEGFR-2, CDK-2 | Pyridazine-containing hybrids are known kinase inhibitors. mdpi.comnih.gov |

| Infectious Diseases | Bacterial DNA gyrase, Viral proteases | Broad antimicrobial activity has been reported for novel pyridazinone derivatives. mdpi.com |

| Inflammation | COX-1/COX-2, 5-LOX | Pyridazin-3-one analogs have shown anti-inflammatory and superoxide (B77818) inhibitory effects. researchgate.net |

Advanced Computational Modeling Techniques for Enhanced Prediction

Computational chemistry provides powerful tools for predicting the properties and biological activities of novel compounds, thereby guiding experimental efforts. mdpi.com While techniques like molecular docking and Density Functional Theory (DFT) have been applied to pyridazine derivatives to study their electronic properties and binding modes, more advanced methods remain to be applied to this compound. mdpi.comresearchgate.netmdpi.com

Future computational studies should leverage:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a biological target, offering a more realistic model of the interaction and helping to estimate binding free energies.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models for a series of analogs of this compound can help in designing new derivatives with improved potency and selectivity. nih.gov

Machine Learning and AI: AI-driven platforms can analyze large datasets to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, identify potential biological targets, and even suggest novel synthetic routes.

Cryo-Electron Microscopy (Cryo-EM) Guided Design: For validated targets, integrating cryo-EM structural data with computational modeling can be instrumental in the structure-based design of next-generation inhibitors with enhanced potency and fit. pnas.org

Synergistic Research with Other Heterocyclic Systems

The fusion or hybridization of the pyridazine ring with other heterocyclic systems is a well-established strategy to create novel chemical entities with unique and potentially synergistic biological activities. nih.govresearchgate.net Research has shown that combining pyridazine with moieties like pyrazole, triazole, or pyridine (B92270) can lead to compounds with enhanced pharmacological profiles. mdpi.commdpi.comresearchgate.net

A significant research gap is the systematic exploration of hybrid molecules derived from this compound. Future work should focus on:

Synthesis of Fused Systems: The thiol group at the 3-position is a versatile handle for annulation reactions to construct fused heterocyclic systems, such as pyridazino[3,4-b] mdpi.comresearchgate.netthiazines or triazolo[4,3-b]pyridazines. nih.govresearchgate.net

Design of Hybrid Molecules: Linking the pyridazine core to other pharmacologically relevant heterocycles (e.g., oxadiazole, pyrimidine) via flexible or rigid linkers could lead to dual-target inhibitors or compounds with improved physicochemical properties.

Bioisosteric Replacement: The pyridazine ring itself can serve as a bioisostere for other aromatic systems in known drugs, a strategy that could be explored to modify existing pharmacophores. nih.gov The synthesis of pyrido[3,4-c]pyridazines, for example, remains an area with limited but promising applications. mdpi.comresearchgate.net

Table 3: Potential Heterocyclic Partners for Synergistic Research

| Heterocyclic Partner | Rationale for Combination | Potential Outcome |

|---|---|---|

| Triazole | The triazole ring is a common pharmacophore in antifungal and anticancer agents. | Creation of fused triazolo[4,3-b]pyridazine systems with potential dual activity. researchgate.net |

| Pyrazole | Pyrazole-containing compounds are known kinase inhibitors and antimicrobial agents. | Development of pyrazolo[3,4-c]pyridazine derivatives as potent enzyme inhibitors. mdpi.com |

| Thiazole (B1198619) | The thiazole ring is present in numerous drugs and is known for its diverse biological activities. | Synthesis of pyridazino-thiazine hybrids with novel pharmacological profiles. nih.gov |

| Pyridine | The pyridine ring is a key component of many drugs; its fusion can modulate solubility and target binding. | Exploration of pyrido[3,4-c]pyridazine (B3354903) scaffolds as rare but promising chemical entities. mdpi.comresearchgate.net |

Q & A

Q. What synthetic methodologies are effective for preparing 6-(3,4-Dimethylphenyl)pyridazine-3-thiol?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiourea can react with a pre-functionalized pyridazine intermediate (e.g., 6-(3,4-dimethylphenyl)pyridazine-3-chloride) in refluxing butanol, yielding the thiol derivative after purification (80% yield). Key steps include controlling reaction time (5–10 hours) and solvent selection (polar aprotic solvents enhance reactivity). Recrystallization from ethanol or dichloromethane is recommended for purity .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : Use -NMR to confirm aromatic proton environments (δ 7.8–7.3 ppm for aryl-H) and IR for functional groups (C=N at ~1600 cm, C=S at ~1380 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS confirms molecular weight.

- Elemental Analysis : Validate empirical formula (CHNS) with ≤0.3% deviation.

Q. How does solubility influence experimental design?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, or ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Solubility in aqueous buffers (pH 7.4) should be empirically tested using dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Substituent Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., Cl, F) or electron-donating (e.g., OMe) groups to modulate electronic effects.

- Thiol Group Modification : Derivatize the thiol moiety to disulfides or thioethers (e.g., using alkyl halides or benzyl bromides) to study steric and electronic impacts on bioactivity .

- In Vitro Testing : Screen derivatives for target-specific activity (e.g., enzyme inhibition) using dose-response curves (IC) and compare with parent compound.

Q. What strategies address contradictions in biological activity data?

- Assay Validation : Replicate experiments across multiple cell lines or enzyme isoforms (e.g., cytochrome P450 vs. kinases) to rule out off-target effects.

- Metabolic Stability : Use liver microsomes to assess compound degradation rates. Poor correlation between in vitro and in vivo data may arise from rapid metabolism .

- Computational Modeling : Perform molecular docking to predict binding modes and identify conflicting steric/electronic interactions.

Q. How can regioselectivity challenges in substitution reactions be mitigated?

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the pyridazine ring to steer substitution to the 3-position.

- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-thiol bond formation, minimizing byproducts .

Q. What advanced techniques resolve analytical quantification challenges?

Q. How can stability under physiological conditions be optimized?

- pH Profiling : Test compound stability across pH 2–10 (simulating gastrointestinal and systemic environments).

- Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials. For aqueous solutions, add antioxidants (e.g., 0.1% BHT) to prevent thiol oxidation .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) to ensure batch-to-batch consistency.

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural modifications with bioactivity trends.

- Ethical Compliance : Adhere to OECD guidelines for pre-clinical toxicity testing if progressing to in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.